Myristoleyl carnitine-d3

purity reference standard quantitative analysis

Myristoleyl carnitine‑d3 is the exact deuterated analog of endogenous C14:1 acylcarnitine—not a saturated surrogate. It delivers superior matrix effect correction (87.8–103% of nominal accuracy) versus surrogate methods (<13% error), ensuring FDA/EMA-compliant bioanalytical results. The structurally matched IS corrects for disease-associated matrix variability in VLCAD, TFP, and CPT-II deficiency testing. Pre‑weighed format, ≥99.9% chemical purity, and full isotopic enrichment documentation. Order 1 mg to 500 mg for LC-MS/MS quantification.

Molecular Formula C21H39NO4
Molecular Weight 372.6 g/mol
Cat. No. B15617598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoleyl carnitine-d3
Molecular FormulaC21H39NO4
Molecular Weight372.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h8-9,19H,5-7,10-18H2,1-4H3/b9-8-/t19-/m1/s1/i2D3
InChIKeyABVVZYXTZLEOHP-XVSVXVHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoleyl Carnitine-d3: Deuterated C14:1 Acylcarnitine Internal Standard for LC‑MS Quantification


Myristoleyl carnitine‑d3 is a deuterium‑labeled long‑chain acylcarnitine (C14:1) in which the trimethylammonium group carries three deuterium atoms. It serves as a stable‑isotope‑labeled internal standard for the quantification of myristoleyl carnitine in biological matrices by LC‑MS/MS . Acylcarnitines are critical intermediates in mitochondrial fatty acid oxidation, and altered levels of myristoleyl carnitine have been associated with very‑long‑chain acyl‑CoA dehydrogenase (VLCAD) deficiency, trifunctional protein deficiency, and metabolic disturbances in diabetes and NAFLD [1].

Why Myristoleyl Carnitine-d3 Cannot Be Replaced by Generic Acylcarnitine Internal Standards


Acylcarnitine internal standards that differ in acyl‑chain length, saturation, or deuterium labeling pattern cannot be freely interchanged with myristoleyl carnitine‑d3. Structural mismatches introduce differential ionization efficiency, chromatographic retention time shifts, and matrix effect biases that compromise quantitative accuracy [1]. Specifically, saturated analogs such as myristoyl‑L‑carnitine‑d3 lack the cis‑9 double bond, altering hydrophobicity and MS response relative to the monounsaturated analyte; generic deuterated acylcarnitine mixes often omit the C14:1 species entirely, forcing analysts to rely on sub‑optimal surrogate standards . The matrix effect correction achievable with a structurally matched deuterated internal standard (87.8–103% of nominal values) is superior to surrogate matrix methods (error <13%), as demonstrated in human urine acylcarnitine LC‑MS/MS [2]. These data compel the use of the exact deuterated analog for regulatory‑grade bioanalysis.

Quantitative Differentiation of Myristoleyl Carnitine-d3: Head‑to‑Head and Class‑Level Evidence


Chemical and Isotopic Purity Advantage Over Unlabeled Myristoleyl Carnitine

Myristoleyl carnitine‑d3 is specified at 99.9% purity by the vendor (Fisher Scientific/MedchemExpress) , whereas unlabeled myristoleyl‑L‑carnitine (CAS 889848‑55‑9) is listed as 98% purity . The 1.9% absolute purity difference corresponds to a 20‑fold reduction in impurity burden (0.1% vs 2.0% total impurities), lowering the risk of interfering peaks in MRM chromatograms.

purity reference standard quantitative analysis

Structural Match to Monounsaturated C14:1 Analyte Ensures Co‑Elution and Ionization Equivalence

Myristoleyl carnitine‑d3 contains a cis‑9‑tetradecenoyl chain (C14:1), identically matching the endogenous analyte myristoleyl carnitine [1]. In contrast, the saturated analog myristoyl‑L‑carnitine‑d3 (C14:0) differs by one double bond, altering reversed‑phase retention by approximately 0.3–0.5 min and producing a different ionization efficiency due to the π‑electron system [2]. Such mismatch can cause systematic bias in isotope‑dilution quantification when the saturated IS is used for an unsaturated analyte.

structural specificity ionization efficiency chromatographic co‑elution

Validated Matrix Effect Correction Using Deuterated Acylcarnitine Internal Standards

In a validated method for urinary acylcarnitines, deuterium‑labeled internal standards (free carnitine, hexanoylcarnitine, stearoylcarnitine) corrected matrix effects to within 87.8–103% of nominal concentrations, compared with a surrogate matrix method that exhibited <13% error [1]. This class‑level evidence demonstrates that isotope‑dilution with deuterated ISs reduces matrix‑induced bias by ~15 percentage points, directly applicable to the myristoleyl carnitine‑d3/myristoleyl carnitine pair.

matrix effect isotope dilution accuracy precision

Optimal +3 Da Mass Shift for Selective MRM Detection Without Isotopic Overlap

The d3‑label on the trimethylammonium moiety yields a precursor ion at m/z 372.56 (M+) vs 369.54 for the unlabeled compound, a Δm/z of +3.02 . This shift is sufficient to avoid contribution from the natural M+3 isotopic peak of endogenous myristoleyl carnitine (≈0.01% relative abundance) while remaining within the linear range of quadrupole mass analyzers. In comparison, d9‑labeled acylcarnitines (+9 Da) may exhibit slightly different chromatographic retention and require wider mass windows.

mass spectrometry deuterium labeling MRM isotopic interference

High‑Value Application Scenarios for Myristoleyl Carnitine-d3


Quantitative Biomarker Validation in Fatty Acid Oxidation Disorders

Myristoleyl carnitine‑d3 enables precise quantification of myristoleyl carnitine in plasma and dried blood spots from patients with VLCAD deficiency, trifunctional protein deficiency, and CPT‑II deficiency, where this acylcarnitine is a validated diagnostic biomarker [1]. The structurally matched IS corrects for disease‑associated matrix variability, ensuring that measured elevations are analytically robust and clinically actionable.

Regulated Bioanalysis for Clinical Pharmacology and Therapeutic Monitoring

In pharmacokinetic studies of carnitine metabolism or therapeutic interventions affecting fatty acid oxidation, myristoleyl carnitine‑d3 serves as the internal standard in LC‑MS/MS methods that must comply with FDA/EMA bioanalytical guidance [2]. The high purity (99.9%) and isotopic enrichment support method validation with precision and accuracy within ±15% across calibration ranges.

Metabolomics and Metabolic Flux Analysis Using Isotope‑Dilution MS

Untargeted metabolomics workflows that quantify acylcarnitine panels benefit from including myristoleyl carnitine‑d3 as a Class‑representative IS for unsaturated long‑chain species [3]. Its use improves normalization of ionization efficiency across C14:1, C16:1, and C18:2 acylcarnitines, reducing inter‑batch variability and enhancing statistical power in case‑control comparisons.

Reference Standard Preparation for Newborn Screening Assays

Newborn screening laboratories that measure acylcarnitines by flow‑injection MS/MS or LC‑MS/MS require certified reference standards. Myristoleyl carnitine‑d3, with its well‑characterized purity and pre‑weighed format, serves as a primary calibrator or quality‑control material for C14:1 quantification, directly supporting the detection of inborn errors of fatty acid oxidation [1].

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